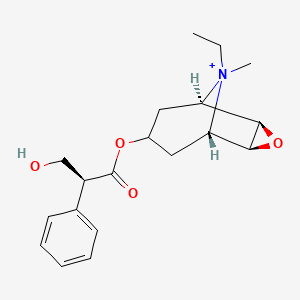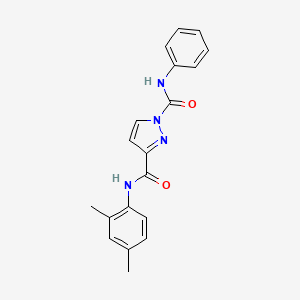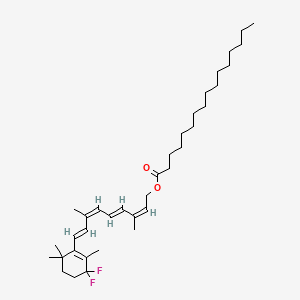
5beta-Gonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-gonane is a gonane.
Scientific Research Applications
Regulating Uterine Contractility in Pregnancy : 5beta-dihydroprogesterone (5beta-DHP), a metabolite of progesterone which can be related to 5beta-Gonane, plays a role in regulating uterine contractility. This regulation might occur through a mechanism mediated by the pregnane X receptor (PXR), impacting uterine tone during pregnancy (Mitchell et al., 2005).
Nomenclature and Classification : The gonane nomenclature system has been important for classifying and naming bisnortestosterones and structurally related compounds. This classification is crucial in understanding and differentiating various steroids, including those in the levonorgestrel and norethindrone families of progestins (Edgren & Stanczyk, 1999).
Enzymatic Research : The enzyme progesterone 5beta-reductase, which acts on substrates like progesterone, has been studied for its kinetic properties and molecular organization. This enzyme is crucial in the conversion of steroids into their 5beta-dihydro forms (Herl et al., 2006).
Antiprogestational Agents : Research into the synthesis of steroidal compounds, including those in the gonane series, has led to the development of compounds with significant anti-implantational and antidecidual activities. These findings are important for understanding the potential contraceptive and therapeutic applications of these steroids (Grunwell et al., 1976).
Vasodilating Effects : 5beta-dihydrotestosterone, a compound related to this compound, has been shown to have vasodilating effects in rat aorta, potentially by acting as an endogenous calcium channel blocker. This suggests a role in modulating vascular tone and might have implications for cardiovascular health (Perusquía & Villalón, 1999).
Steroid Double Bond Reduction Mechanism : The crystal structure of human Delta4-3-ketosteroid 5beta-reductase has been studied to understand its role in the steroid double bond reduction mechanism. This enzyme is involved in the stereospecific reduction of the C4-C5 double bond in Delta4-3-ketosteroids, and its study helps in understanding the functional role of residues in this mechanism (Faucher et al., 2008).
Pheromonal Steroids in Fish : Research on the round goby fish species has shown the release of steroids with a 5beta-reduced configuration, suggesting their role as putative pheromones. This research contributes to the understanding of chemical communication in aquatic species (Katare et al., 2011).
Contraceptive Applications : A study on a beta-substituted gonane compound highlighted its potent progestational properties, indicating its application in contraception. This research contributes to the development of more effective contraceptive methods (Roland et al., 1966).
Genomic Organization and Enzyme Selectivity : The genomic structure of human 5beta-reductase, its tissue distribution, and substrate selectivity have been studied. This enzyme plays a role in the metabolism of various steroids and could be involved in different physiological processes (Charbonneau & The, 2001).
Molecular Cloning and Expression Studies : The molecular cloning and expression of progesterone 5beta-reductase from different plant species have been explored, highlighting the enzyme's role in steroid metabolism (Herl et al., 2006).
properties
Molecular Formula |
C17H28 |
|---|---|
Molecular Weight |
232.4 g/mol |
IUPAC Name |
(5S,8S,9R,10S,13S,14R)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C17H28/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h12-17H,1-11H2/t12-,13-,14-,15+,16+,17-/m0/s1 |
InChI Key |
UACIBCPNAKBWHX-ROIMOXLHSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@H]2CC[C@H]4[C@H]3CCC4 |
SMILES |
C1CCC2C(C1)CCC3C2CCC4C3CCC4 |
Canonical SMILES |
C1CCC2C(C1)CCC3C2CCC4C3CCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



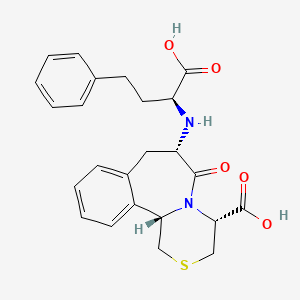
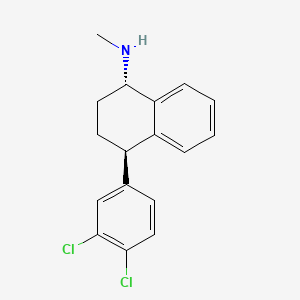
![4-methyl-N'-{[(phenylsulfanyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B1233780.png)
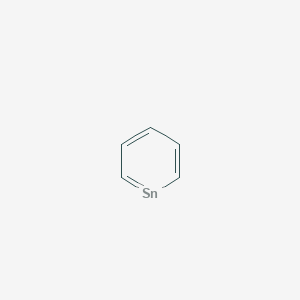
![(2R,8S)-14-Oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1233782.png)
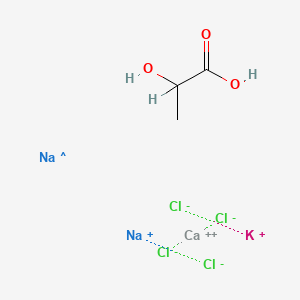
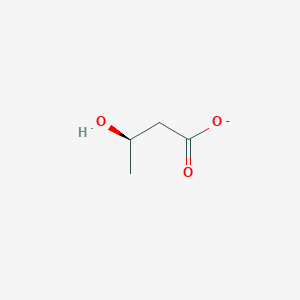
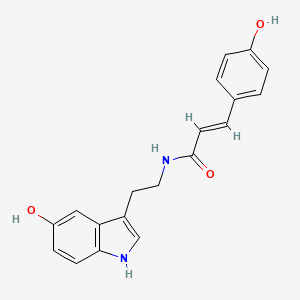

![2-Methyl-8-phenylmethoxyimidazo[1,2-a]pyrazin-3-amine;hydrate;hydrochloride](/img/structure/B1233790.png)
